[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is a chemical compound with the molecular formula C6H5ClF3N3 It is a pyrimidine derivative, which means it contains a pyrimidine ring—a six-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine typically involves the introduction of the trifluoromethyl group and the chloro group onto the pyrimidine ring, followed by the addition of the methanamine group. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with methanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards. Techniques such as crystallization and distillation are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its derivatives have been studied for their antifungal and anticancer activities . The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of agrochemicals. Its derivatives have shown promising fungicidal activity, making them valuable in agricultural applications .
Mechanism of Action
The mechanism of action of [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine and its derivatives involves the inhibition of specific enzymes or pathways. For example, some derivatives act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and leading to cell death in target organisms . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]methanamine
- **2-Chloro-6-(difluoromethyl)pyrimidin-4-yl]methanamine
- **2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]ethylamine
Uniqueness
What sets [2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine apart from similar compounds is the presence of both the trifluoromethyl and chloro groups on the pyrimidine ring. This unique combination enhances its chemical reactivity and potential biological activity. Additionally, the methanamine group provides a site for further functionalization, making it a versatile building block for the synthesis of various derivatives .
Properties
Molecular Formula |
C6H5ClF3N3 |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C6H5ClF3N3/c7-5-12-3(2-11)1-4(13-5)6(8,9)10/h1H,2,11H2 |
InChI Key |
VTXLKDUMYYRTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.